molecular formula C10H11ClN2O2S B2701695 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride CAS No. 2193066-97-4

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B2701695
CAS No.: 2193066-97-4
M. Wt: 258.72
InChI Key: QKHLPZRBCSTHOZ-UHFFFAOYSA-N
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Description

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H10N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction is often carried out in the presence of a catalyst such as iodine or samarium triflate under mild conditions in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis or the use of ionic liquids as solvents to enhance reaction efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride is unique due to its benzothiazole ring, which imparts specific chemical and biological properties. The presence of sulfur in the ring structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride, also known as 3-amino-3-(benzo[d]thiazol-2-yl)propanoic acid, is a compound characterized by a unique structural configuration that combines a propanoic acid moiety with a benzothiazole ring. This compound has garnered attention for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁ClN₂O₂S. The presence of the benzothiazole ring enhances its chemical reactivity and biological interactions due to the sulfur atom in the heterocyclic structure, which can facilitate various biochemical processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Several studies have reported that derivatives of benzothiazole compounds, including this compound, show significant antimicrobial activity against various pathogens. This activity may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Fluorescent Properties : The benzothiazole moiety allows this compound to act as a fluorescent probe in biological studies. This property is particularly useful in imaging techniques and tracking biological processes in live cells.
  • Inhibition of Aminoacyl tRNA Synthetases (AARS) : Research has suggested that this compound may inhibit AARS enzymes, which are critical for protein synthesis. By interfering with this process, it could potentially induce cell death in cancer cells, making it a candidate for anticancer therapy.

Antimicrobial Activity

A study focused on the synthesis of various thiazole derivatives found that certain compounds exhibited significant antimicrobial effects. Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was highlighted for promoting plant growth while also demonstrating antimicrobial properties .

Cancer Research

In cancer research contexts, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through the inhibition of specific metabolic pathways. This suggests potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acidContains benzothiazole ringAntimicrobial, fluorescent probe
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acidDifferent heterocyclic structurePotentially anticancer
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acidIndole ring instead of benzothiazoleAntimicrobial activity

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.ClH/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHLPZRBCSTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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